methyl 4-oxo-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
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Overview
Description
Methyl 4-oxo-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is a complex organic compound that features a trifluoromethyl group, a furochromene core, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-oxo-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of substituted resorcinols with 2-benzylidene malononitriles in the presence of methanol and calcium hydroxide at room temperature . This one-pot synthesis is efficient and yields the desired furochromene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized furochromenes.
Scientific Research Applications
Methyl 4-oxo-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules and potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism by which methyl 4-oxo-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the furochromene core may interact with hydrophobic pockets in target proteins. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydrophthalazine-1-carboxylate
- Methyl 3-oxo-3-[3-(trifluoromethyl)phenyl]propanoate
- Methyl 2-[3-(trifluoromethyl)phenyl]acetate
Uniqueness
Methyl 4-oxo-3-[4-(trifluoromethyl)phenyl]-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate is unique due to its furochromene core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H13F3O5 |
---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
methyl 4-oxo-3-[4-(trifluoromethyl)phenyl]-2,3-dihydrofuro[3,2-c]chromene-2-carboxylate |
InChI |
InChI=1S/C20H13F3O5/c1-26-19(25)17-14(10-6-8-11(9-7-10)20(21,22)23)15-16(28-17)12-4-2-3-5-13(12)27-18(15)24/h2-9,14,17H,1H3 |
InChI Key |
FIHRXCSVOUKRFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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